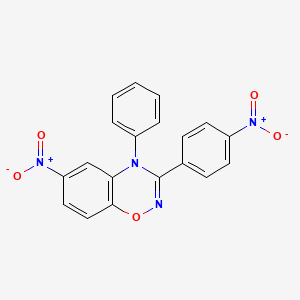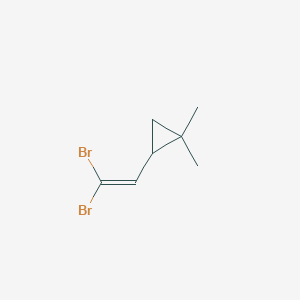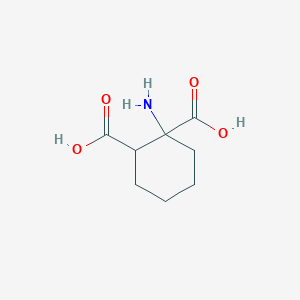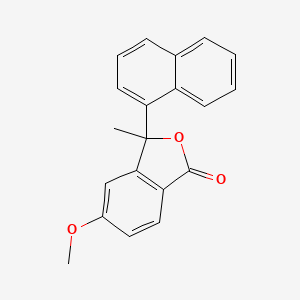
N-Carbamoyl-1-methyl-3-nitro-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carbamoyl-1-methyl-3-nitro-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-1-methyl-3-nitro-1H-pyrazole-4-carboxamide typically involves the reaction of pyrazole-3-carboxylic acids with nitro and carbamoyl substituents. One common method includes the reaction of pyrazole-3-carboxylic acid with nitrobenzene and carbamoyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-Carbamoyl-1-methyl-3-nitro-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamoyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antiproliferative activities against cancer cell lines such as HeLa cells.
Medicine: Potential lead compound for developing novel anticancer agents.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Carbamoyl-1-methyl-3-nitro-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins involved in cell proliferation, leading to its antiproliferative effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3-nitro-1H-pyrazole-4-carboxamide
- N-Carbamoyl-1-methyl-3-amino-1H-pyrazole-4-carboxamide
- N-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid
Uniqueness
N-Carbamoyl-1-methyl-3-nitro-1H-pyrazole-4-carboxamide stands out due to its unique combination of nitro and carbamoyl groups, which confer distinct chemical reactivity and biological activity. Its potential as a lead compound for anticancer agents and its versatility in synthetic applications make it a valuable compound in both research and industry .
Properties
CAS No. |
61716-86-7 |
|---|---|
Molecular Formula |
C6H7N5O4 |
Molecular Weight |
213.15 g/mol |
IUPAC Name |
N-carbamoyl-1-methyl-3-nitropyrazole-4-carboxamide |
InChI |
InChI=1S/C6H7N5O4/c1-10-2-3(4(9-10)11(14)15)5(12)8-6(7)13/h2H,1H3,(H3,7,8,12,13) |
InChI Key |
IRFKDFVCYPQTJF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)[N+](=O)[O-])C(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl [(dimethylphosphoryl)methyl]methylphosphinate](/img/structure/B14563448.png)

![4,4'-Dichloro-3,4-dihydro[1,1'-biphenyl]-2,3,4-triol](/img/structure/B14563466.png)



![Glycine, N,N'-1,2-ethanediylbis[N-[2-(butylamino)-2-oxoethyl]-](/img/structure/B14563492.png)
